![molecular formula C19H18ClN3O3 B15029840 (4Z)-4-{[(4-chloro-2,5-dimethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15029840.png)
(4Z)-4-{[(4-chloro-2,5-dimethoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through selective cyclization reactions. These intermediates are then subjected to further chemical reactions under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the chloro and methoxy groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
(4Z)-4-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of (4Z)-4-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Allylamine
Comparison: Compared to similar compounds, (4Z)-4-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique molecular structure and diverse range of applications. While compounds like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride are primarily used as condensing agents, and allylamine is known for its use in polymerization and pharmaceutical applications, the compound offers broader utility in various scientific fields .
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18ClN3O3/c1-12-14(19(24)23(22-12)13-7-5-4-6-8-13)11-21-16-10-17(25-2)15(20)9-18(16)26-3/h4-11,22H,1-3H3 |
InChI Key |
OIBDZMHEKBJUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=C(C=C3OC)Cl)OC |
Origin of Product |
United States |
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